2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both a thiazole ring and a thiophene ring. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thioamide compounds. One common method is the Gewald reaction, which involves the reaction of a thiophene aldehyde with a cyanoacetamide in the presence of sulfur and a base . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or carboxylic acid positions.
Scientific Research Applications
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(thiophen-2-yl)thiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
5-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the amino group, which can influence its biological activity.
2-Amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid: Contains a furan ring instead of a thiophene ring, which can alter its electronic properties and reactivity.
Uniqueness
2-Amino-5-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group, along with the thiophene and thiazole rings. This combination of functional groups and ring structures contributes to its diverse reactivity and potential for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H6N2O2S2 |
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Molecular Weight |
226.3 g/mol |
IUPAC Name |
2-amino-5-thiophen-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S2/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) |
InChI Key |
IYCSIOAWNZMZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(S2)N)C(=O)O |
Origin of Product |
United States |
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